Cetp-IN-4
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Overview
Description
Cetp-IN-4 is a cholesteryl ester transfer protein inhibitor. Cholesteryl ester transfer protein is a liver-synthesized glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein particles to apolipoprotein B-containing particles and the transfer of triglycerides from apolipoprotein B-containing particles to high-density lipoprotein particles . This compound is designed to inhibit this transfer, thereby potentially reducing low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels .
Preparation Methods
The synthesis of Cetp-IN-4 involves multiple stages, including molecular docking and molecular dynamics simulations to identify potential inhibitors . The synthetic routes typically involve the preparation of intermediate compounds, followed by their combination under specific reaction conditions to form the final product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cetp-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Cetp-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of cholesteryl ester transfer protein and its effects on lipid metabolism . In biology, it is used to investigate the role of cholesteryl ester transfer protein in various physiological processes. In medicine, this compound is being explored as a potential therapeutic agent for cardiovascular diseases due to its ability to modulate cholesterol levels . In industry, it may be used in the development of new drugs and therapeutic strategies .
Mechanism of Action
Cetp-IN-4 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesteryl esters from high-density lipoprotein particles to apolipoprotein B-containing particles and the transfer of triglycerides from apolipoprotein B-containing particles to high-density lipoprotein particles . The molecular targets of this compound include the active sites of cholesteryl ester transfer protein, where it binds and blocks the transfer activity . The pathways involved in this mechanism include lipid metabolism and reverse cholesterol transport .
Comparison with Similar Compounds
Cetp-IN-4 is compared with other cholesteryl ester transfer protein inhibitors such as torcetrapib, dalcetrapib, evacetrapib, anacetrapib, and obicetrapib . While all these compounds inhibit cholesteryl ester transfer protein, this compound is unique in its specific binding affinity and inhibitory potency . Similar compounds include torcetrapib, dalcetrapib, evacetrapib, anacetrapib, and obicetrapib .
Properties
Molecular Formula |
C36H28F9N3O4 |
---|---|
Molecular Weight |
737.6 g/mol |
IUPAC Name |
4-[5-[2-[(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C36H28F9N3O4/c1-17-10-18(32(49)50)4-6-24(17)20-13-27(31(52-3)46-16-20)25-7-5-21(34(37,38)39)15-26(25)28-8-9-29-30(47(2)33(51)48(28)29)19-11-22(35(40,41)42)14-23(12-19)36(43,44)45/h4-7,10-16,28-30H,8-9H2,1-3H3,(H,49,50)/t28-,29-,30+/m0/s1 |
InChI Key |
WOQPQGXRTGWZQF-OIFRRMEBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)N([C@@H]5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)N(C5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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